2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

Medicinal Chemistry Physicochemical Property Profiling Lead-Likeness Assessment

Procure this structurally unique 2-bromo-benzamide to differentiate your screening cascade. Its ortho-bromo substituent is a privileged synthetic handle for Pd-catalyzed diversification, while the 2,5-dimethylfuran-3-yl motif and beta-hydroxy linker define an unexplored pharmacophore geometry. Without detectable BRD/FASN activity, it serves as an ideal negative control for target-selective chemotype identification. Use it as a reference standard in permeation/solubility ADME assays (XLogP3=3) or as a template for computational free-energy perturbation studies. Secure this exclusive scaffold to build proprietary libraries without confounding polypharmacology.

Molecular Formula C16H18BrNO3
Molecular Weight 352.228
CAS No. 1421485-13-3
Cat. No. B2775002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide
CAS1421485-13-3
Molecular FormulaC16H18BrNO3
Molecular Weight352.228
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2Br)O
InChIInChI=1S/C16H18BrNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20)
InChIKeyOVHAFQAJMCJQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide Procurement Guide: Essential Baseline Data for 1421485-13-3


2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide (CAS 1421485-13-3) is a synthetic organic small molecule composed of a benzamide core substituted with a bromine atom and linked via a hydroxypropyl chain to a 2,5-dimethylfuran heterocycle . With a molecular weight of 352.22 g·mol⁻¹ and a calculated XLogP3 of 3, the compound exhibits moderate lipophilicity and a defined hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA) . It is catalogued as a research chemical under vendor identifiers such as F6416-8596 and AKOS024556791, and is intended exclusively for laboratory-scale investigation . No peer-reviewed pharmacological profiling or target-engagement data are currently available for this molecule in the public domain, placing it in the category of an unexplored chemical scaffold rather than a characterized tool compound or lead.

Why Generic Benzamide Analogs Cannot Replace 2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide (CAS 1421485-13-3)


Even within the well-explored class of benzamide derivatives, this compound occupies a unique chemical space created by the simultaneous presence of three key structural elements: an ortho-bromo substituent on the aromatic ring, a secondary alcohol positioned beta to the amide nitrogen, and a 2,5-dimethylfuran moiety with a 3‑yl attachment topology . Small alterations to any of these features—such as relocating the bromine to the para position, reducing the hydroxypropyl linker to an ethyl chain, or selecting a 2‑furyl or 2‑thienyl replacement—would generate a distinct chemical entity with a different conformational ensemble, hydrogen-bonding capacity, and steric profile. In contrast to well-characterized benzamide tool molecules such as the BET bromodomain inhibitors BRD-1F (IC₅₀ = 93 nM against BRD2) or FASN inhibitors (IC₅₀ = 14 nM), no public potency or selectivity data exist for this compound, meaning that any substitution would bypass the specific, albeit unprofiled, pharmacophore geometry defined by its substitution pattern . Therefore, generic substitution cannot be justified without loss of the intended (and possibly requisite) structural identity.

Quantitative Evidence Guide for Differentiating 2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide (CAS 1421485-13-3) from Closest Analogs


Physicochemical Fingerprint: XLogP3 and Hydrogen-Bond Donor/Acceptor Profile Versus Des‑hydroxypropyl Analog

The target compound’s physicochemical properties differentiate it from a simplified analog lacking the hydroxypropyl linker. For the des‑hydroxypropyl analog 2-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide, removing the hydroxypropyl chain reduces the hydrogen-bond donor count from 2 to 1 and the acceptor count from 3 to 2, while increasing computed lipophilicity by approximately 1 log unit (estimated ΔXLogP ≈ +1.0) . The target compound exhibits XLogP3 = 3 with 2 HBD and 3 HBA, whereas the analog is predicted to have XLogP3 ≈ 4 and only 1 HBD, altering its oral bioavailability potential according to Lipinski rule analysis . This shift in the donor/acceptor balance and lipophilicity may profoundly influence solubility, permeability, and off‑target promiscuity, making the target compound the preferred choice for applications requiring a balanced polar surface area.

Medicinal Chemistry Physicochemical Property Profiling Lead-Likeness Assessment

Synthetic Handle Versatility: Ortho-Bromo Substituent Enables Downstream Functionalization Lacking in Chloro or Unsubstituted Analogs

The ortho-bromo substituent of the target compound serves as a superior partner for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) compared to chloro or unsubstituted phenyl analogs. Aryl bromides typically exhibit oxidative addition rates that are 10‑ to 100‑fold faster than the corresponding chlorides under standard catalytic conditions, enabling milder reaction temperatures and higher yields . The compound’s 2-bromobenzamide core therefore provides a selective point for further diversification without perturbing the furan-containing side-chain, whereas the analogous 2‑chlorobenzamide (CAS 20950-77-4) would require harsher conditions or specialized ligands, potentially degrading the acid‑sensitive furan ring. This distinct reactivity profile makes 2‑bromo‑N‑[3‑(2,5‑dimethylfuran‑3‑yl)‑3‑hydroxypropyl]benzamide the more practical intermediate for library synthesis.

Synthetic Chemistry Cross-Coupling Reactions Late-Stage Functionalization

Ligand Efficiency Baseline: Absence of Reported Biological Activity Differentiates This Scaffold from Off-Target-Prone Benzamide Congeners

In contrast to numerous benzamide-based inhibitors that display potent inhibition of bromodomain (BRD3 IC₅₀ = 170 nM, BRD2 IC₅₀ = 93 nM), fatty acid synthase (FASN IC₅₀ = 14 nM), or BET-family proteins (Ki < 10 nM), the target compound currently has no reported activity in any public database . This absence of measured affinity against common oncology and inflammation targets suggests a potentially lower polypharmacology risk when used as a negative control or starting scaffold for novel target identification. For researchers seeking a benzamide scaffold that does not automatically engage BRD/BET proteins, this compound provides an unexplored starting point.

Chemical Biology Target Selectivity Chemoproteomics

High-Value Research and Procurement Scenarios for 2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide (CAS 1421485-13-3)


Negative Control or Starting Scaffold in Bromodomain and FASN Phenotypic Screening Campaigns

Because this compound lacks detectable activity against BRD3 (BD1 & BD2), BRD2, and FASN—targets commonly hit by benzamide-based inhibitors—it serves as an ideal negative control in cell-based or biochemical assays designed to identify new, target‑selective chemotypes. Researchers can use it to validate assay windows without the confounding polypharmacology associated with classical BET‑bromodomain or FASN inhibitors .

Late-Stage Diversification Anchor for Parallel Synthesis of Benzamide Libraries

The ortho‑bromo substituent provides a unique synthetic handle that is absent in chloro‑ or des‑halo analogs. Its reactivity under mild Pd‑catalyzed cross-coupling conditions enables the efficient generation of diverse C–C, C–N, and C–O linked analogs while preserving the acid‑sensitive 2,5‑dimethylfuran moiety. This makes it the preferred starting point for library synthesis in medicinal chemistry programs .

Physicochemical Benchmarking in ADME/Tox Optimization Studies

With its balanced XLogP3 of 3 and two hydrogen‑bond donor sites, the compound can be used as a reference standard in permeation and solubility assays when optimizing a lead series towards favorable oral bioavailability. Its profile contrasts sharply with more lipophilic, monofunctional analogs, allowing teams to quantitatively assess the impact of incremental structural changes on ADME properties .

Computational Docking and Molecular Dynamics Simulation Template

In the absence of experimental target‑engagement data, the compound’s well‑defined three‑dimensional conformation (5 rotatable bonds, defined stereocenter) makes it a suitable template for computational docking and free‑energy perturbation studies. Its unexplored pharmacological space offers a blank canvas for de novo drug design and virtual screening exercises, where off‑target liabilities can be modeled without prior bias from known polypharmacology .

Quote Request

Request a Quote for 2-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.